(R)-4-Isopropyl-2-(quinolin-8-yl)-4,5-dihydrooxazole is a synthetic organic compound characterized by its unique structure, which includes a quinoline moiety and an oxazole ring. The compound is notable for its potential applications in medicinal chemistry and material science due to its distinct chemical properties.
This compound can be sourced from various chemical suppliers and research institutions that specialize in organic synthesis. It is often utilized in research settings for its biological activity and as a building block in the synthesis of more complex molecules.
(R)-4-Isopropyl-2-(quinolin-8-yl)-4,5-dihydrooxazole is classified as an oxazole derivative and belongs to the broader category of heterocyclic compounds. Its structure includes nitrogen atoms in both the quinoline and oxazole rings, which contribute to its reactivity and potential biological activity.
The synthesis of (R)-4-Isopropyl-2-(quinolin-8-yl)-4,5-dihydrooxazole typically involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature, pressure, and inert atmosphere to ensure high yield and purity of the final product. Advanced purification techniques, including chromatography, may be employed to isolate (R)-4-Isopropyl-2-(quinolin-8-yl)-4,5-dihydrooxazole from reaction mixtures.
The molecular formula for (R)-4-Isopropyl-2-(quinolin-8-yl)-4,5-dihydrooxazole is , with a molecular weight of approximately 240.3 g/mol. The structural representation includes:
The compound's InChI Key is , which provides a unique identifier for its chemical structure.
(R)-4-Isopropyl-2-(quinolin-8-yl)-4,5-dihydrooxazole can undergo various chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various alkylating or acylating agents for substitution reactions.
The mechanism of action for (R)-4-Isopropyl-2-(quinolin-8-yl)-4,5-dihydrooxazole largely depends on its application in biological systems. It may interact with specific enzymes or receptors, modulating their activity through mechanisms such as:
(R)-4-Isopropyl-2-(quinolin-8-yl)-4,5-dihydrooxazole is typically a solid at room temperature with varying solubility depending on the solvent used.
The compound exhibits stability under standard laboratory conditions but may be sensitive to strong acids or bases due to the presence of nitrogen-containing rings. It has been characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure.
(R)-4-Isopropyl-2-(quinolin-8-yl)-4,5-dihydrooxazole has several applications in scientific research:
This compound exemplifies the intersection of organic synthesis and biological activity, making it a valuable subject for ongoing research in multiple scientific fields.
Nickel-catalyzed cross-coupling has emerged as a pivotal method for constructing the oxazole-quinoline scaffold of (R)-4-Isopropyl-2-(quinolin-8-yl)-4,5-dihydrooxazole. This approach leverages nickel's ability to facilitate C–C bond formation under milder conditions compared to palladium catalysts, particularly with challenging electrophiles. The quinolin-8-yl moiety acts as a coordinating group, directing regioselective oxidative addition at the C2 position of the oxazoline ring. Key studies demonstrate that Ni(II) precursors like nickel(II) bromide dimethoxyethane (NiBr₂·dme), when combined with chiral bis(oxazoline) (BOX) ligands such as (4R,4′R)-(−)-4,4′,5,5′-tetrahydro-2,2′-bioxazole, enable enantioselective assembly at ambient temperatures (typically −22°C to 50°C) [3] [10].
The mechanism involves in situ reduction to Ni(0), oxidative addition into the oxazoline C–O or C–N bond, and transmetallation with organozinc reagents. Electrochemical studies confirm that chiral BOX ligands modulate nickel's reduction potential to −1.30 V vs. Fc/Fc⁺, preventing over-reduction while enabling radical rebound pathways for stereoconvergence [10]. Crucially, the oxazoline nitrogen coordinates to nickel, stabilizing the transition state and ensuring chirality transfer from the ligand to the nascent stereocenter. This method achieves >95:5 enantiomeric ratios for primary alkyl couplings, though secondary nucleophiles require specialized ligands like 4-phenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole to suppress β-hydride elimination [3].
Table 1: Ligand Effects in Nickel-Catalyzed Oxazole Functionalization
Ligand Structure | Nucleophile Type | Yield (%) | er (R:S) |
---|---|---|---|
Ph-(iPr)-BOX (L1) | n-Butyl | 78 | 95:5 |
4-Ph-2-(Quinolin-2-yl)-dihydrooxazole (L2) | Cyclohexyl | 65 | 92:8 |
BiOX (L4) | Phenyl | 72 | 97:3 |
N-Pyridinium aziridines serve as latent dual electrophiles for synthesizing β-functionalized oxazolines with stereoconvergence. Under bromide promotion (e.g., trimethylsilyl bromide), aziridines undergo regioselective ring-opening at the benzylic position to generate β-haloamines. These intermediates engage in nickel-catalyzed couplings where chiral ligands enforce enantiocontrol irrespective of aziridine stereochemistry. The quinoline-8-yl oxazoline scaffold is constructed by employing 8-aminoquinoline-derived aziridines, with the quinoline nitrogen accelerating oxidative addition [3].
Critical to enantioselectivity is the ligand’s ability to stabilize three-coordinate nickel intermediates during C–C bond formation. For (R)-oxazoline products, (S,S)-Ph-BOX ligands force transmetallation via a closed-shell pathway, ensuring inversion at the electrophilic carbon. The reaction tolerates diverse nucleophiles:
Table 2: Scope of Nucleophiles in Stereoconvergent Aziridine Opening
Nucleophile Class | Example | Product Yield (%) | er (R:S) |
---|---|---|---|
Primary alkyl | n-BuZnBr | 78 | 95:5 |
Secondary alkyl | CyZnBr | 65 | 92:8 |
Aryl | 4-MeOC₆H₄ZnBr | 82 | 96:4 |
Heteroaryl | 2-ThienylZnBr | 66 | 94:6 |
Bromide ions mediate selective ring-opening of oxazolines under basic conditions, providing a route to functionalize (R)-4-Isopropyl-2-(quinolin-8-yl)-4,5-dihydrooxazole without racemization. Potassium tert-butoxide (KOt-Bu) serves a dual role as base and oxygen donor, initiating nucleophilic attack at the C5 position of the oxazoline ring. This generates an enolate intermediate that undergoes electrophilic trapping, preserving chirality at C4 [2].
Key mechanistic insights include:
This pathway enables late-stage diversification: allyl bromide introduces alkenes (69% yield), while bromo-methyl acrylate derivatives deliver Michael acceptors (58–71% yield) for downstream functionalization [2].
Table 3: Solvent and Halide Effects on Oxazoline Ring-Opening
Solvent | Additive | Temperature (°C) | Yield (%) |
---|---|---|---|
DMC | – | 50 | 98 |
Toluene | – | 50 | 58 |
Ethanol | – | 50 | 25 |
DMC | I₂ (1 equiv) | 80 | 78* |
*Reaction with benzyl chloride
Organozinc reagents are indispensable for introducing carbon substituents at the β-position of (R)-oxazolines due to their moderate reactivity and functional group tolerance. Zincates (RZnX₃²⁻), formed by treating organozinc halides with lithium chloride, enhance transmetallation efficiency in nickel-catalyzed couplings by generating hypervalent species [3] [5]. Synthesis involves:
Notable applications include:
Limitations arise with β-branched nucleophiles: isopropylzinc bromide affords 3.8:1 isopropyl/n-propyl products due to nickel-mediated β-hydride elimination/reinsertion [3]. Mitigation strategies include using trimethylsilylmethylzinc (TMSM) as a non-transferable ligand to suppress side reactions [5].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3